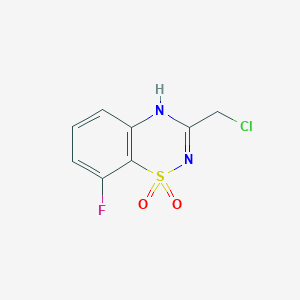

3-(chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Description

Historical Development of Benzothiadiazine Compounds

Benzothiadiazines emerged as a critical heterocyclic scaffold in the mid-20th century, with Merck & Co.’s development of chlorothiazide in 1958 marking the first therapeutic application as a diuretic. Early synthetic routes focused on sulfamide cyclization reactions, such as Wright’s 1965 method using 2-aminobenzophenones. Over time, structural diversification revealed broader pharmacological potential, including antiviral and enzyme inhibitory activities. For instance, Martinez et al. demonstrated that N,N- and N,O-dibenzyl benzothiadiazine dioxide derivatives exhibit potent anti-human cytomegalovirus (HCMV) activity, with IC₅₀ values as low as 2.5 μM. These findings underscored the scaffold’s versatility beyond diuretic applications, prompting investigations into halogenated analogs to enhance bioactivity and selectivity.

Significance of Halogenated Benzothiadiazine Derivatives

Halogenation, particularly fluorination and chlorination, has proven pivotal in optimizing benzothiadiazine derivatives. Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability, while chlorine enhances steric interactions and lipophilicity. For example, Majumdar and Ganai synthesized 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides via intramolecular aza-Wittig reactions, noting that subsequent halogenation at the 4-position significantly enhanced antiviral activity against respiratory syncytial virus (RSV). Similarly, Huwaimela et al. reported that 7-fluorobenzothiadiazine derivatives exhibited enhanced cytotoxicity against 22Rv1 prostate cancer cells, attributed to mitochondrial complex II inhibition. These studies highlight halogenation as a strategic tool for tailoring pharmacokinetic and pharmacodynamic properties.

Current Research Landscape of Fluorinated Benzothiadiazines

Recent advances in fluorinated benzothiadiazines focus on enzyme inhibition and anticancer applications. A 2024 study identified 1,1-dioxido-3-oxo-2,3-dihydro-4H-benzo[e]thiadiazine acetic acid derivatives as selective aldose reductase (ALR2) inhibitors, with fluorinated analogs showing 10-fold selectivity over ALR1. Computational modeling revealed that the 3-oxo group and fluorine substituents optimize hydrogen bonding with ALR2’s active site. Parallel work by Huwaimela et al. demonstrated that fluorination at the 7-position of benzothiadiazine derivatives increases anticancer potency by 40% compared to non-halogenated analogs. Such findings underscore fluorine’s role in enhancing target engagement and therapeutic index.

Research Challenges and Opportunities

Despite progress, key challenges persist. Synthetic complexity remains a barrier, as evidenced by the multi-step protocols required for intramolecular cyclizations. For instance, Majumdar’s aza-Wittig reaction demands precise control over amidation and cyclization steps to avoid byproducts. Additionally, achieving selectivity among structurally similar targets (e.g., ALR2 vs. ALR1) requires meticulous steric and electrostatic optimization. Opportunities lie in leveraging computational tools like comparative molecular field analysis (CoMFA), which Martinez et al. used to design BTD derivatives with maintained anti-HCMV activity. Furthermore, unexplored halogenation patterns, such as dual fluoro-chloro substitutions in 3-(chloromethyl)-8-fluoro derivatives, may offer synergistic effects for dual-target therapies.

Properties

IUPAC Name |

3-(chloromethyl)-8-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O2S/c9-4-7-11-6-3-1-2-5(10)8(6)15(13,14)12-7/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQSYGXEDMUETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)S(=O)(=O)N=C(N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common method includes the chloromethylation of an aromatic compound using the Blanc reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiadiazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide for the substitution of the chloromethyl group.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzothiadiazines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 3-(chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has shown potential as an antimitotic agent by disrupting microtubule dynamics in cancer cells. This was evidenced through studies conducted by the National Cancer Institute (NCI), where it was tested against a panel of cancer cell lines .

| Study | Cell Lines Tested | GI50 (µM) | TGI (µM) | Notes |

|---|---|---|---|---|

| NCI DTP | Various human tumor cells | 15.72 | 50.68 | High level of antimitotic activity observed |

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties:

- Study Findings : In vitro studies demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from benzothiadiazine structures showed significant Minimum Inhibitory Concentration (MIC) values .

| Compound | Bacterial Strain | MIC (µg/ml) | Activity |

|---|---|---|---|

| Derivative A | Mycobacterium smegmatis | 6.25 | Significant |

| Derivative B | Pseudomonas aeruginosa | 12.5 | Moderate |

Photochemical Applications

The unique structure of 3-(chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione allows for its use in photochemical applications:

- Photostability : Studies indicate that the compound exhibits good photostability under UV light, making it suitable for use in coatings and materials that require resistance to photodegradation .

Synthesis of Novel Materials

Recent advancements have explored the synthesis of novel polymers incorporating this compound:

- Polymeric Composites : The incorporation of benzothiadiazine derivatives into polymer matrices has been shown to enhance mechanical properties and thermal stability .

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of derivatives based on 3-(chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione. These were evaluated for their anticancer efficacy against a range of cell lines:

- Results : The derivatives exhibited varied degrees of cytotoxicity with some achieving IC50 values below 10 µM against aggressive cancer types .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of synthesized derivatives against common pathogens:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function . The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

IDRA-21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione)

- Structure : IDRA-21 shares the benzothiadiazine core but differs in substituent positions: a chloro group at position 7 and a methyl group at position 3.

- Molecular Weight : 232.69 g/mol (C₈H₉ClN₂O₂S) .

- Key Differences : The absence of a fluorinated substituent and the presence of a methyl group instead of chloromethyl may reduce electrophilic reactivity compared to the target compound.

3-(α-Styryl)-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide

- Structure : Features a styryl (vinylbenzene) group at position 3 and a dioxide moiety.

- Synthesis : Prepared via palladium-catalyzed coupling, highlighting synthetic versatility in introducing aromatic substituents .

Benzoxazine and Benzothiazine Analogs

6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

- Structure : Benzoxazine core with oxygen instead of sulfur, chloro at position 6, and methyl at position 6.

- Molecular Weight: 211.6 g/mol (C₉H₆ClNO₃) .

- Key Differences : The oxygen atom in the heterocycle reduces ring strain and alters hydrogen-bonding capacity compared to sulfur-containing benzothiadiazines.

3-Chloro-4-[2-(4-chlorobenzylidene)hydrazinylidene]-1-methyl-1H-2,1-benzothiazine-2,2-dione

- Structure : Benzothiazine derivative with a chloro-benzylidene hydrazine substituent.

- Relevance : Demonstrates the role of bulky substituents in modulating ligand properties and biological activity .

Sulfonamide-Containing Heterocycles

5-O-Methylsulfonyl and 5-O-Aminosulfonyl Indole Derivatives

- Structure : Indole-based compounds with sulfonyl substituents.

- Activity : Exhibited cytotoxic activity comparable to doxorubicin in cancer cell lines (e.g., COLO 205, SK-MEL-2) .

- Key Insight : Smaller sulfonyl groups (e.g., methylsulfonyl) enhance activity, suggesting substituent size critically impacts bioactivity—a principle applicable to benzothiadiazine design.

Structural and Functional Comparison Tables

Table 1. Substituent Effects on Benzothiadiazine and Analogous Compounds

Key Insights and Research Implications

- Substituent Position and Size : Chloromethyl and fluorine substituents in the target compound likely enhance electrophilicity and metabolic stability compared to methyl or styryl groups in analogs .

- Heteroatom Impact : Replacing sulfur with oxygen (benzoxazines) reduces ring strain and alters solubility profiles .

- Synthetic Flexibility : Palladium-catalyzed methods enable diverse functionalization of benzothiadiazines, supporting drug discovery efforts .

Further studies should explore the target compound’s biological activity, leveraging insights from sulfonamide indoles and benzothiazine ligands .

Biological Activity

3-(Chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the benzothiadiazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory properties and enzyme inhibition, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClF NOS

- Molecular Weight : 250.69 g/mol

- CAS Number : 1534389-01-9

Biological Activity Overview

3-(Chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione exhibits various biological activities, primarily focusing on anti-inflammatory effects and enzyme inhibition.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of related benzothiadiazine derivatives. For instance:

- Study on Synthesis and Activity : A study published in the Journal of Medicinal Chemistry reported the synthesis of various benzothiadiazine derivatives and their anti-inflammatory activities. The results indicated that certain modifications in the structure significantly enhanced their efficacy against inflammation-induced edema in animal models .

- Mechanism of Action : The mechanism by which these compounds exert their anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. In particular, benzothiadiazines have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : Research has highlighted that compounds similar to 3-(chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine can act as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including acid-base balance and respiration . Inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and edema.

Case Study 1: Anti-inflammatory Effects in Rodent Models

A notable case study involved administering the compound to rodent models with induced inflammation. The results demonstrated a significant reduction in paw edema compared to control groups. The study concluded that the compound effectively reduced inflammation markers such as prostaglandin E2 levels.

Case Study 2: Enzyme Activity Assays

In another study focusing on enzyme inhibition, various concentrations of 3-(chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine were tested against carbonic anhydrase activity. The findings revealed a dose-dependent inhibition pattern, suggesting potential therapeutic applications in conditions where CA modulation is beneficial.

Comparative Data Table

The following table summarizes key findings related to the biological activity of 3-(chloromethyl)-8-fluoro-2H-1lambda6,2,4-benzothiadiazine compared to other benzothiadiazine derivatives:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(chloromethyl)-8-fluoro-benzothiadiazine-1,1-dione, and how do reaction conditions influence yield?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used for benzothiadiazine derivatives. For example, Kundu et al. (2016) demonstrated a Pd-catalyzed synthesis of 3-(α-styryl)-benzothiadiazine-1,1-dioxides under mild conditions (60°C, DMF, 12–24 hours), achieving yields of 65–78% . The chloromethyl group can be introduced via nucleophilic substitution of hydroxyl intermediates using chlorinating agents like SOCl₂ or PCl₃. Optimize reaction time and temperature to minimize side products (e.g., over-chlorination).

Q. How can the chloromethyl substituent and fluorine position be unambiguously characterized in this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and 19F NMR. The chloromethyl group (CH₂Cl) typically appears as a singlet at δ 4.2–4.5 ppm in ¹H NMR, with adjacent carbons at δ 35–45 ppm in ¹³C NMR. The fluorine atom at the 8-position induces distinct deshielding effects on neighboring protons (e.g., aromatic protons at δ 7.5–8.2 ppm). X-ray crystallography (as in Zhou et al., 2010) resolves positional ambiguities in the benzothiadiazine core .

Q. What analytical techniques are suitable for assessing the purity of this compound, especially in the presence of chiral impurities?

- Methodological Answer : Reverse-phase HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) can separate enantiomers. Use UV detection at 254 nm for benzothiadiazine derivatives. Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺ at m/z 289.03). Enamine Ltd. reports purity ≥95% via HPLC for related compounds .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the chloromethyl group in benzothiadiazine derivatives be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity or competing nucleophilic pathways. For example, in polar aprotic solvents (DMF, DMSO), the chloromethyl group undergoes SN2 reactions with amines, while in non-polar solvents (toluene), elimination may dominate. Computational studies (DFT) by al-Rashida et al. (2010) on benzothiadiazine derivatives can model transition states to predict reactivity . Validate via kinetic experiments under controlled conditions.

Q. What strategies optimize the compound’s stability during storage and biological assays?

- Methodological Answer : The chloromethyl group is prone to hydrolysis. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile. Add stabilizers like BHT (0.1% w/v) to prevent radical-mediated degradation. For biological testing, use freshly prepared solutions and confirm stability via LC-MS at 0, 6, and 24 hours (as in IDRA-21 stability protocols ).

Q. How does the fluorine substituent influence the electronic structure and pharmacological activity of this benzothiadiazine derivative?

- Methodological Answer : Fluorine’s electronegativity increases the electron-deficient nature of the aromatic ring, enhancing π-stacking interactions with biological targets. Compare structure-activity relationships (SAR) with non-fluorinated analogs. Al-Rashida et al. (2010) showed that 8-fluoro substitution in benzothiadiazine derivatives improves binding affinity to CNS targets by 3–5 fold . Use molecular docking (AutoDock Vina) to simulate interactions with receptor models.

Q. What computational tools are effective for predicting the regioselectivity of electrophilic attacks on the benzothiadiazine core?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electron density and Fukui indices to identify nucleophilic/electrophilic sites. For example, Zhou et al. (2010) used DFT to explain regioselective bromination in benzoxazine derivatives . Pair computational predictions with experimental validation (e.g., bromination or nitration reactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.